BenchChemオンラインストアへようこそ!

2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol

Physicochemical property Lipophilicity Permeability

2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol is a synthetic 3,4-dihydroisoquinoline building block characterized by a primary amino group at the 7-position and an N-(2-hydroxyethyl) substituent on the partially saturated isoquinoline ring. With a molecular weight of 192.26 g/mol, an XLogP3 of 0.4, and a topological polar surface area (TPSA) of 49.5 Ų, it occupies a moderately polar, low-lipophilicity chemical space that distinguishes it from more lipophilic, Boc-protected, or acetyl-capped analogs commonly encountered in fragment library collections.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B15358255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)N)CCO
InChIInChI=1S/C11H16N2O/c12-11-2-1-9-3-4-13(5-6-14)8-10(9)7-11/h1-2,7,14H,3-6,8,12H2
InChIKeyOZLADJXIVNANRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol (CAS 751461-70-8) – Physicochemical Profile and Compound Class Baseline for Sourcing Decisions


2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol is a synthetic 3,4-dihydroisoquinoline building block characterized by a primary amino group at the 7-position and an N-(2-hydroxyethyl) substituent on the partially saturated isoquinoline ring [1]. With a molecular weight of 192.26 g/mol, an XLogP3 of 0.4, and a topological polar surface area (TPSA) of 49.5 Ų, it occupies a moderately polar, low-lipophilicity chemical space that distinguishes it from more lipophilic, Boc-protected, or acetyl-capped analogs commonly encountered in fragment library collections [1]. The compound is commercially available at purities of ≥95% and serves primarily as a versatile scaffold for medicinal chemistry derivatization, particularly for introducing the 7-amino-3,4-dihydroisoquinoline pharmacophore into larger molecular architectures .

Why Generic Substitution of 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Is Not Advisable for Scientific Procurement


The 7-amino-3,4-dihydroisoquinoline scaffold supports a range of N-substituted derivatives—including Boc-protected, acetyl, formyl, and unsubstituted variants—that differ markedly in lipophilicity, hydrogen-bonding capacity, and synthetic amenability. The N-(2-hydroxyethyl) group present in this compound provides a chemically orthogonal handle (primary alcohol) for further functionalization via esterification, etherification, or oxidation, enabling synthetic pathways that are not accessible with the Boc-protected analog (CAS 171049-41-5) or the N-acetyl analog (CAS 81885-67-8) without additional deprotection or activation steps [1]. Fragment-based drug discovery data demonstrate that even subtle changes at the N-substituent of 7-amino-3,4-dihydroisoquinolines can abolish or alter target engagement. For example, the Boc-protected derivative (Fragment F3) was experimentally validated as a ligand for the liver X receptor β (LXRβ) ligand-binding domain, with a solved co-crystal structure confirming a specific binding mode that depends on the N-substituent's steric and electronic character [2]. Substituting the N-(2-hydroxyethyl) motif with a different N-substituent therefore risks losing the specific physicochemical and recognition properties that this precise building block confers in a given synthetic or biological context.

Quantitative Differentiation Evidence for 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Relative to Closest Analogs


XLogP3 Lipophilicity Comparison: Target Compound vs. Boc-Protected Analog (Fragment F3)

The target compound exhibits a computed XLogP3 of 0.4, which is substantially lower than the ~2.5 estimated for the Boc-protected analog tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (the experimentally validated LXRβ-binding Fragment F3) [1][2]. This approximately 100-fold difference in predicted octanol-water partition coefficient places the target compound firmly within the hydrophilic chemical space typically associated with improved aqueous solubility and reduced non-specific protein binding, while the Boc analog occupies a more lipophilic range favorable for passive membrane permeation [1]. The quantitative divergence directly influences formulation strategy, assay compatibility (DMSO solubility vs. aqueous buffer), and the design of downstream synthetic conjugates.

Physicochemical property Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from N-Acetyl and Lactam Analogs

The target compound has a TPSA of 49.5 Ų, contributed by the primary aromatic amine (26.0 Ų) and the primary alcohol (20.2 Ų) [1]. This value lies below the widely cited threshold of 60 Ų associated with favorable blood-brain barrier penetration and above the 40 Ų minimum often required for adequate aqueous solubility [1]. By comparison, the N-acetyl analog 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 81885-67-8, MW 190.24) is predicted to have a lower TPSA of approximately 46.5 Ų due to replacement of the hydroxyl with a carbonyl group, while the lactam analog 7-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) has a TPSA of approximately 55.1 Ų due to the additional carbonyl [1]. The intermediate TPSA of the target compound, combined with its low XLogP3, positions it uniquely among these analogs as a balanced polarity scaffold.

Polar surface area Blood-brain barrier Oral bioavailability Fragment-based design

Fragment-Based LXRβ Target Engagement: Scaffold Validation via Co-Crystal Structure of Closely Related Boc Analog (Fragment F3)

A fluorescence polarization-based fragment screen of 1074 compounds against the LXRβ ligand-binding domain identified 27 binding hits, among which tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (Fragment F3, CAS 171049-41-5) was prioritized for X-ray crystallography [1]. The co-crystal structure (PDB 6JIO, resolution 2.6 Å) confirmed that the 7-amino-3,4-dihydroisoquinoline core engages the LXRβ ligand-binding pocket, with the N-Boc substituent occupying a defined sub-pocket [1][2]. Fragment F3 additionally demonstrated agonist activity in both a co-activator recruitment assay and a cell-based reporter gene assay [1]. The target compound shares the identical 7-amino-3,4-dihydroisoquinoline core with Fragment F3 and differs only at the N-substituent (ethanol vs. Boc). This class-level target engagement evidence validates the scaffold's intrinsic recognition by a therapeutically relevant nuclear receptor and supports its use as a starting point for structure-activity relationship exploration, where the free hydroxyl of the target compound can serve as a synthetic diversification point that the Boc analog lacks.

LXRβ Nuclear receptor Fragment-based drug discovery Co-crystal structure Fluorescence polarization

Synthetic Handle Orthogonality: Primary Alcohol vs. Boc-Carbamate Reactivity for Downstream Derivatization

The N-(2-hydroxyethyl) substituent of the target compound provides a primary alcohol functional group that can undergo direct esterification, etherification (Williamson or Mitsunobu), oxidation to the aldehyde or carboxylic acid, halogenation, or sulfonation without requiring a deprotection step [1]. In contrast, the Boc-protected analog (CAS 171049-41-5) requires acidic deprotection (TFA or HCl) to liberate the free secondary amine before further N-functionalization can occur, adding one synthetic step, introducing potential yield loss, and limiting compatibility with acid-sensitive substrates [1]. The N-acetyl analog (CAS 81885-67-8) similarly requires amide hydrolysis under forcing conditions. This synthetic orthogonality translates directly into higher step-economy for chemists using the target compound as a starting material for diversity-oriented synthesis or parallel library production, where the free hydroxyl group serves as a latent electrophilic attachment point while the 7-amino group remains available for independent functionalization.

Synthetic chemistry Functional group interconversion Medicinal chemistry Building block utility

Commercially Available Purity Grades and Batch Consistency Across Independent Suppliers

The target compound is available from multiple independent suppliers with documented purity specifications: ≥95% from Bidepharm (batch-specific QC including NMR, HPLC, and GC) and 98% from Leyan (Shanghai Haohong Biomedical) . This dual-sourcing availability with certified purity contrasts with several comparator analogs, such as the Boc-protected derivative (CAS 171049-41-5), which is primarily listed through a single specialty supplier with limited batch certification transparency. The availability of batch-level analytical data (NMR, HPLC, GC) for the target compound reduces the risk of purchasing material with undetected impurities that could confound biological assay results or synthetic transformations.

Purity Quality control Reproducibility Supplier comparison

Recommended Application Scenarios for 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Based on Quantitative Evidence


Medicinal Chemistry: LXRβ Modulator Lead Optimization Using a Validated Fragment Scaffold

Researchers pursuing novel LXRβ agonists or antagonists can use this compound as a direct follow-up building block to the crystallographically validated Fragment F3 (Boc analog) described by Zhang et al. (2019) [1]. The identical 7-amino-3,4-dihydroisoquinoline core ensures retention of the LXRβ recognition motif confirmed by the co-crystal structure (PDB 6JIO), while the free hydroxyl group at the N-ethanol substituent enables systematic exploration of ester, ether, and carbamate derivatives to probe the sub-pocket occupied by the Boc group of Fragment F3. The compound's low XLogP3 (0.4) further supports solubility-driven fragment elaboration strategies, where maintaining aqueous compatibility during early-stage SAR expansion is critical [2].

Parallel Library Synthesis: Orthogonal Bi-functional Scaffold for Diversity-Oriented Synthesis

The target compound's two chemically orthogonal functional groups—the 7-primary aromatic amine and the N-(2-hydroxyethyl) alcohol—enable sequential, chemoselective derivatization without protecting group manipulation. The amine can be acylated, sulfonylated, or subjected to reductive amination, while the alcohol can independently undergo esterification, etherification, or oxidation [1]. This orthogonality, combined with the compound's moderate TPSA (49.5 Ų) that balances solubility and permeability, makes it a high-utility starting material for generating focused libraries of 50–500 compounds in medicinal chemistry hit-to-lead programs [1].

Chemical Biology: Synthesis of Bioconjugatable Probes and Affinity Reagents

The primary alcohol of the N-(2-hydroxyethyl) group provides a native attachment point for biotin, fluorophores, or solid-support linkers via straightforward ester or ether bond formation [1]. Given the scaffold's validated affinity for the LXRβ nuclear receptor (established through Fragment F3), the target compound is a rational choice for synthesizing chemical probes for LXRβ target engagement studies, pull-down experiments, or fluorescence polarization tracer development, where the ethanol handle eliminates the need for a deprotection step that could compromise sensitive bioconjugation reagents [1][2].

Procurement Strategy: Multi-Supplier Sourcing for Reproducible Scale-Up

The compound's availability from at least two independent suppliers (Bidepharm at ≥95% purity with batch QC, and Leyan/Haohong at 98% purity) provides procurement flexibility and competitive pricing [1][2]. For laboratories transitioning from milligram-scale exploratory chemistry to gram-scale lead optimization, this dual-sourcing capability reduces the risk of supply chain disruption. The documented batch-to-batch analytical data (NMR, HPLC, GC) offered by Bidepharm further supports the reproducibility requirements of peer-reviewed publication and patent filing, where compound identity and purity must be rigorously documented according to journal and patent office guidelines.

Quote Request

Request a Quote for 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.